4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine is a synthetic organic compound classified as a pyrazole derivative. This compound features a chloro substituent at the 4-position and an ethylsulfonyl group attached to a propyl chain at the 1-position of the pyrazole ring. Its unique structure has attracted attention for potential biological activities, making it relevant in medicinal chemistry and various research fields.
4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine belongs to the class of heterocyclic compounds known as pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
The synthesis of 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine can be accomplished through several methods. A common synthetic route involves multiple steps:
The molecular formula for 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine is C8H14ClN3O2S, with a molecular weight of 251.73 g/mol. The compound's structure includes:
Property | Value |
---|---|
Molecular Formula | C8H14ClN3O2S |
Molecular Weight | 251.73 g/mol |
IUPAC Name | 4-chloro-1-(3-ethylsulfonylpropyl)pyrazol-3-amine |
InChI | InChI=1S/C8H14ClN3O2S/c1-2-15(13,14)5-3-4-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key | QQHOKRNDRLTPSM-UHFFFAOYSA-N |
Canonical SMILES | CCS(=O)(=O)CCCN1C=C(C(=N1)N)Cl |
4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine can undergo various chemical reactions:
For these reactions, typical reagents include:
The mechanism of action for 4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine varies depending on its application. In biological contexts, this compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of pathways involved in inflammation or cell proliferation. This interaction may result in therapeutic effects such as anti-inflammatory or anticancer activities .
While specific physical properties like density and boiling point are not available for this compound, it is crucial to note that its molecular structure influences its solubility and reactivity.
The chemical properties include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are significant for understanding how the compound behaves under various conditions and its potential applications .
4-Chloro-1-(3-(ethylsulfonyl)propyl)-1H-pyrazol-3-amine has several notable applications:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5